molecular formula C20H16ClN3O3S B300603 (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B300603
M. Wt: 413.9 g/mol
InChI Key: VUAPCMQRCWLWFJ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione, also known as TZD, is a synthetic compound that has been extensively researched for its potential therapeutic applications in various diseases. TZD belongs to the class of thiazolidinediones, which are known to exhibit anti-inflammatory, antioxidant, and antidiabetic properties.

Mechanism of Action

The mechanism of action of (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is a nuclear receptor that regulates various metabolic and inflammatory processes. (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione binds to PPAR-γ and induces the expression of various target genes involved in glucose and lipid metabolism, adipogenesis, and inflammation. (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has also been shown to modulate the activity of other signaling pathways such as AMPK, mTOR, and Wnt, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the modulation of adipogenesis, and the inhibition of inflammation and oxidative stress. (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been reported to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, which makes it a potential candidate for the treatment of diabetes. (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has also been shown to reduce triglyceride levels and increase HDL cholesterol levels in animal models of dyslipidemia.

Advantages and Limitations for Lab Experiments

The advantages of using (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments include its well-established synthesis method, its potent anticancer and anti-inflammatory activities, and its ability to modulate various signaling pathways. However, the limitations of using (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments include its potential toxicity and side effects, its limited solubility in aqueous solutions, and its instability under certain conditions.

Future Directions

Several future directions for the research on (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione include the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases, and the elucidation of its molecular mechanisms of action. In addition, the optimization of the synthesis method and the evaluation of the toxicity and safety profile of (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione are important areas for future research.

Synthesis Methods

The synthesis of (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione involves the condensation of 2-chlorobenzaldehyde with 1,3-dimethyl-2-thiourea followed by cyclization with ethyl acetoacetate. The resulting product is then reacted with 5-(bromomethyl)-2,4-dimethyl-1H-imidazole-1-acetic acid to obtain (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione. The synthesis of (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been reported in various research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.

Scientific Research Applications

(5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Several studies have reported the anticancer activity of (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione against various cancer cell lines, including breast, lung, and prostate cancer. (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways such as PI3K/Akt, NF-κB, and MAPK.
In addition, (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been reported to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. (5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines and reduce oxidative stress in animal models of inflammation.

properties

Product Name

(5E)-3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H16ClN3O3S

Molecular Weight

413.9 g/mol

IUPAC Name

(5E)-3-[(2-chlorophenyl)methyl]-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H16ClN3O3S/c1-22-15-8-7-12(9-16(15)23(2)19(22)26)10-17-18(25)24(20(27)28-17)11-13-5-3-4-6-14(13)21/h3-10H,11H2,1-2H3/b17-10+

InChI Key

VUAPCMQRCWLWFJ-LICLKQGHSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4Cl)N(C1=O)C

SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4Cl)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4Cl)N(C1=O)C

Origin of Product

United States

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